MCI-225 (dehydratase)

Beschreibung

BenchChem offers high-quality MCI-225 (dehydratase) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MCI-225 (dehydratase) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

99487-26-0 |

|---|---|

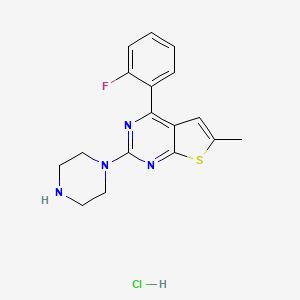

Molekularformel |

C17H18ClFN4S |

Molekulargewicht |

364.9 g/mol |

IUPAC-Name |

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrochloride |

InChI |

InChI=1S/C17H17FN4S.ClH/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;/h2-5,10,19H,6-9H2,1H3;1H |

InChI-Schlüssel |

ULXKGHLJAPRUPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Cytotoxic Mechanism of Actinium-225 Based Radiopharmaceuticals

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Initial investigations into "MCI-225" reveal a likely misnomer for therapeutic agents utilizing the potent alpha-emitting radioisotope, Actinium-225 (Ac-225). This document provides an in-depth technical overview of the primary mechanism of action of Ac-225-based radiopharmaceuticals, a cornerstone of Targeted Alpha Therapy (TAT). The therapeutic efficacy of these agents is not driven by traditional ligand-receptor pharmacology but by the targeted delivery of high-energy alpha particles to malignant cells, inducing catastrophic DNA damage and subsequent cell death. This guide synthesizes the available data on the mechanism, quantitative properties, and clinical evaluation protocols for Ac-225-based therapies, offering a foundational resource for professionals in oncology research and drug development.

Primary Mechanism of Action: Targeted Alpha Therapy

The fundamental principle behind Actinium-225-based therapeutics is the precise delivery of a highly cytotoxic payload directly to cancer cells. This is achieved through a bifunctional approach, combining a targeting moiety with the radioactive isotope.

1.1. Targeted Delivery to Malignant Cells: Ac-225 is chelated and conjugated to a targeting molecule, which can be a monoclonal antibody or a small molecule ligand.[1] This conjugate is designed to bind with high affinity to a tumor-associated antigen or receptor that is overexpressed on the surface of cancer cells. A prominent example in clinical development is the targeting of Prostate-Specific Membrane Antigen (PSMA) in prostate cancer.[2][3][4] Radiopharmaceuticals such as Ac-225 rosopatamab tetraxetan and [Ac-225]-PSMA-62 are administered intravenously and accumulate at tumor sites through this specific binding.[2][3]

1.2. Alpha Particle-Induced Cytotoxicity: Upon localization at the tumor, Ac-225 undergoes a series of radioactive decays.[5][6] A single decay of an Ac-225 atom initiates a cascade that results in the emission of four high-energy alpha particles.[5][6] These alpha particles are the primary effectors of cell kill. Their high linear energy transfer and short path length of a few cell diameters concentrate their destructive energy within the target cell and its immediate vicinity, thereby minimizing collateral damage to surrounding healthy tissue.[1][6] The primary cellular target of these alpha particles is the nuclear DNA, where they induce complex and irreparable double-strand breaks, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data

The therapeutic potential of Actinium-225 is underpinned by its favorable nuclear properties, which are summarized below.

| Property | Value | Reference(s) |

| Half-life | Approximately 10 days | [5][6] |

| Decay Chain | Emits four net alpha particles per decay | [5][6] |

| Energy of Initial Alpha Particle | ~6 MeV | [5] |

Experimental Protocols: Clinical Evaluation

Detailed preclinical experimental protocols are not extensively covered in the initial search results. However, the design of clinical trials provides a framework for the experimental evaluation of Ac-225-based radiopharmaceuticals in humans.

3.1. General Clinical Trial Design: Clinical studies for Ac-225 therapies typically follow a phased approach. Phase I trials are designed as dose-escalation studies to determine the maximum tolerated dose (MTD) and assess the safety and tolerability of the agent.[3][4] Phase II trials are subsequently conducted to evaluate the therapeutic efficacy at the recommended dose.[3]

3.2. Patient Selection and Administration: Patients are selected based on the confirmed presence of the target antigen on their tumors, often verified by positron emission tomography (PET) imaging (e.g., 68Ga-PSMA PET/CT for prostate cancer).[2][7] The Ac-225 radiopharmaceutical is administered intravenously in cycles, which can range from every 6 to 8 weeks for a predetermined number of treatments.[3][7]

3.3. Endpoint Evaluation:

-

Safety and Tolerability: Close monitoring for dose-limiting toxicities is a primary objective.[4][7]

-

Efficacy: Therapeutic response is assessed through a combination of biochemical markers (e.g., prostate-specific antigen levels) and imaging studies to evaluate changes in tumor size and activity.[4]

-

Dosimetry: A critical component of these studies is the calculation of the absorbed radiation dose in tumors and critical organs to understand the therapeutic window.[4]

Visualizations

The following diagrams illustrate the key aspects of the mechanism of action of Actinium-225 based therapies.

Caption: Workflow of Targeted Alpha Therapy with Ac-225.

Caption: Simplified decay chain of Actinium-225 leading to stable Bismuth-209.

References

- 1. cnl.ca [cnl.ca]

- 2. mskcc.org [mskcc.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Actium-225-Prostate Specific Membrane Antigen Imaging & Therapy | Clinical Research Trial Listing ( Prostatic Neoplasms | Castration-Resistant ) ( NCT05902247 ) [trialx.com]

- 5. Actinium-225 in targeted alpha-particle therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actinium-225 - Wikipedia [en.wikipedia.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

MCI-225: A Pharmacological Agent, Not a Dehydratase Enzyme

Official Classification: Based on a thorough review of scientific literature, MCI-225 is not officially classified as a dehydratase enzyme. Instead, it is consistently identified as a pharmacological compound with a dual mechanism of action: a selective norepinephrine (noradrenaline) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist. The term "MCI-225 dehydratase" appears to be a misnomer found in some commercial product listings, which is not supported by peer-reviewed research.

This technical guide delineates the established scientific understanding of MCI-225, its mechanism of action, and relevant experimental data, clarifying its role as a neuropharmacological agent rather than an enzyme.

Core Properties of MCI-225

MCI-225 is a thienopyrimidine derivative with the chemical name [4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride]. Its primary therapeutic potentials, as investigated in preclinical studies, are as an antidepressant and anxiolytic agent.[1]

| Property | Description |

| Chemical Name | [4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride] |

| Molecular Formula | C17H18ClFN4S |

| CAS Number | 99487-26-0 |

| Primary Classification | Selective Norepinephrine Reuptake Inhibitor (NRI) |

| Secondary Classification | 5-HT3 Receptor Antagonist |

| Therapeutic Potential | Antidepressant, Anxiolytic, Cognitive Enhancer |

Mechanism of Action

The therapeutic effects of MCI-225 are attributed to its dual action on two distinct neurotransmitter systems in the central nervous system:

-

Norepinephrine Reuptake Inhibition: MCI-225 binds to the norepinephrine transporter (NET), a protein responsible for the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, MCI-225 increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This mechanism is a well-established strategy for treating depression and anxiety disorders.

-

5-HT3 Receptor Antagonism: MCI-225 also acts as an antagonist at the 5-HT3 receptor, a subtype of serotonin receptor. These receptors are ligand-gated ion channels, and their activation is involved in various physiological processes, including nausea and vomiting, anxiety, and gut motility. By blocking these receptors, MCI-225 can produce anxiolytic and antiemetic effects.[1][2][3][4]

The following diagram illustrates the dual mechanism of action of MCI-225 at the synaptic level.

Caption: Dual mechanism of MCI-225: Inhibition of norepinephrine reuptake and antagonism of the 5-HT3 receptor.

Experimental Evidence and Protocols

The pharmacological profile of MCI-225 has been characterized through various preclinical in vivo and in vitro studies. Below are summaries of key experimental findings and the methodologies employed.

Anxiolytic and Antidepressant-like Effects

| Experiment | Animal Model | Key Findings |

| Social Interaction Test | Rats | MCI-225 (10 and 30 mg/kg, p.o.) significantly increased social interaction time, an indicator of anxiolytic effects. This effect was comparable to diazepam and the 5-HT3 antagonist ondansetron.[1] |

| Forced Swim Test | Rodents | MCI-225 has been shown to exhibit antidepressant-like properties in this model, which is a standard assay for screening potential antidepressant drugs. |

Experimental Protocol: Social Interaction Test in Rats

-

Animals: Male Wistar rats are used.

-

Housing: Animals are housed in pairs for a week before the test.

-

Test Arena: A novel, brightly lit open field arena is used.

-

Procedure:

-

Rats are individually placed in the arena with an unfamiliar partner.

-

Social interaction behaviors (e.g., sniffing, grooming, following) are recorded for a set period (e.g., 10 minutes).

-

MCI-225 or a vehicle control is administered orally (p.o.) at specified doses (e.g., 10 and 30 mg/kg) at a predetermined time before the test.

-

-

Data Analysis: The total time spent in active social interaction is quantified and compared between the drug-treated and control groups. An increase in interaction time is interpreted as an anxiolytic-like effect.

Effects on Learning and Memory

| Experiment | Animal Model | Key Findings |

| Morris Water Maze | Rats | MCI-225 (1-10 mg/kg, p.o.) reduced spatial learning impairment induced by scopolamine, a cholinergic antagonist that causes amnesia.[5] |

| Passive Avoidance Task | Rats | Pre-training administration of MCI-225 (1-30 mg/kg, p.o.) dose-dependently lessened amnesia induced by carbon dioxide (CO2) exposure.[5] These results suggest that MCI-225 can ameliorate cognitive deficits without causing significant behavioral side effects at the tested doses.[5] |

Experimental Protocol: Morris Water Maze

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Rats are trained over several days to find the hidden platform using spatial cues around the room.

-

Drug Administration: Scopolamine is administered to induce learning impairment. MCI-225 is given orally before the training sessions.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

-

-

Data Analysis: The escape latency (time to find the platform) during training and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.

The following workflow diagram outlines the general process for evaluating the cognitive-enhancing effects of MCI-225 in a preclinical setting.

Caption: General workflow for assessing the cognitive-enhancing effects of MCI-225.

Conclusion

References

- 1. The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Effects of a novel compound MCI-225 on impaired learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Potential Enzymatic Activity of MCI-225: A Technical Guide

An in-depth analysis of the compound(s) identified as MCI-225 reveals no evidence of intrinsic enzymatic activity. The nomenclature, specifically the "dehydratase" suffix appended by some commercial suppliers, appears to be a misnomer. This guide clarifies the identity of the molecules associated with "MCI-225" and details their established pharmacological mechanisms, which are receptor- and transporter-based, not enzymatic.

This technical whitepaper addresses the inquiry into the potential enzymatic function of MCI-225. Our investigation has revealed that the designation "MCI-225" is ambiguously used in commercial and scientific literature to refer to at least two distinct small molecules. Crucially, for neither of these compounds is there any peer-reviewed scientific evidence to support enzymatic activity. The term "MCI-225 dehydratase" is used by some chemical suppliers for one of these molecules, but this appears to be an error in nomenclature rather than a reflection of its biological function.

This guide will therefore focus on presenting the known, non-enzymatic pharmacological activities of the two primary compounds referred to as MCI-225, providing clarity on their mechanisms of action for researchers, scientists, and drug development professionals.

Compound Identification and Disambiguation

The name "MCI-225" has been associated with two different chemical entities. It is imperative to distinguish between them to accurately understand their biological effects.

Compound 1: Setiptiline (also known as Teciptiline)

This compound is a tetracyclic antidepressant.

Compound 2: A Thienopyrimidine Derivative

This compound is described as a selective noradrenaline (norepinephrine) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist. This is the molecule most frequently labeled as "MCI-225" and erroneously as "MCI-225 dehydratase" by some vendors.

The following table summarizes the key identifiers for these two distinct molecules.

| Property | Setiptiline | Thienopyrimidine Derivative (MCI-225) |

| IUPAC Name | 2,3,4,9-Tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine | 4-(2-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine |

| CAS Number | 57262-94-9 (free base) | 135991-48-9 (free base)[1][2][3][4][5], 99487-26-0 (HCl salt)[6][7][8][9] |

| Chemical Formula | C19H19N[10] | C17H17FN4S[1][2][4] |

| Molecular Weight | 261.37 g/mol [10] | 328.4 g/mol [1] |

| Synonyms | Teciptiline, Org-8282, MO-8282[11][12] | DDP-225[6] |

Established Pharmacological Mechanisms of Action

Contrary to the "dehydratase" nomenclature, the antidepressant and anxiolytic effects of the thienopyrimidine derivative "MCI-225" are attributed to its interaction with specific neurotransmitter systems.[7][9]

Thienopyrimidine Derivative (MCI-225)

The primary mechanisms of action for this compound are:

-

Selective Noradrenaline (Norepinephrine) Reuptake Inhibition: MCI-225 binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This increases the concentration and duration of action of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

-

5-HT3 Receptor Antagonism: MCI-225 acts as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel.[13] By blocking this receptor, it modulates serotonergic activity, which is thought to contribute to its anxiolytic and antidepressant effects.[7]

The following diagram illustrates the signaling pathway for the thienopyrimidine derivative "MCI-225".

Caption: Signaling pathway of the thienopyrimidine derivative "MCI-225".

Setiptiline

The antidepressant effects of Setiptiline are primarily due to its antagonist activity at several key receptors:

-

α2-Adrenergic Receptor Antagonism: Setiptiline blocks presynaptic α2-adrenergic autoreceptors. These receptors normally function to inhibit the release of norepinephrine. By antagonizing them, Setiptiline disinhibits norepinephrine release, leading to increased levels in the synaptic cleft.[10][14]

-

Serotonin Receptor Antagonism: It also acts as an antagonist at various serotonin receptors, which contributes to its overall effect on mood.[10][14]

The signaling pathway for Setiptiline is depicted below.

Caption: Signaling pathway of Setiptiline.

Investigation of Enzymatic Activity

A thorough search of scientific databases and patent literature for any studies investigating the enzymatic activity of either Setiptiline or the thienopyrimidine derivative "MCI-225" yielded no results. There are no published enzymatic assays, kinetic data, or structural biology studies that would suggest either of these compounds functions as an enzyme.

The "dehydratase" name is particularly misleading, as dehydratases are a class of lyase enzymes that catalyze the removal of water from a substrate. The chemical structures of Setiptiline and the thienopyrimidine derivative do not possess features typically associated with the active sites of such enzymes, nor are their known mechanisms of action consistent with a catalytic function.

Experimental Protocols

Due to the lack of any evidence for enzymatic activity, no experimental protocols for assessing such activity for "MCI-225" can be provided. Researchers interested in studying the biological effects of these compounds should focus on methodologies relevant to their known pharmacological targets.

The following diagram outlines a general workflow for characterizing the known activities of these compounds, not for investigating non-existent enzymatic functions.

Caption: General experimental workflow for "MCI-225" pharmacological profiling.

Conclusion

The investigation into the potential enzymatic activity of "MCI-225" has concluded that there is no scientific basis for this claim. The name "MCI-225" is used for at least two distinct antidepressant compounds, Setiptiline and a thienopyrimidine derivative, neither of which functions as an enzyme. The "dehydratase" moniker associated with the latter is a misnomer. The well-documented mechanisms of action for these compounds involve the modulation of neurotransmitter transporters and receptors. Future research on these molecules should be directed towards their established pharmacological profiles.

References

- 1. MCI 225 | 135991-48-9 | KFA99148 | Biosynth [biosynth.com]

- 2. CAS 135991-48-9: MCI 225 | CymitQuimica [cymitquimica.com]

- 3. ååç©ç¾ç§ [kdpedia.kingdraw.com]

- 4. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy trans-2-Isopropyl-5-propyl-1,3-dioxane (EVT-273892) | 19476-84-7 [evitachem.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MCI-225 dehydratase | TargetMol [targetmol.com]

- 9. MCI-225 dehydratase - Immunomart [immunomart.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Setiptiline - Wikipedia [en.wikipedia.org]

- 12. Setiptiline | α2 adrenoceptor antagonist | Probechem Biochemicals [probechem.com]

- 13. researchgate.net [researchgate.net]

- 14. Setiptiline | C19H19N | CID 5205 - PubChem [pubchem.ncbi.nlm.nih.gov]

Addressing a Scientific Misnomer: The Case of MCI-225 and Dehydratase Function

A thorough investigation into the scientific literature reveals that the compound MCI-225 is not a dehydratase enzyme, nor is there established evidence of its direct modulation of dehydratase activity. The term "MCI-225 dehydratase" appears to be a misnomer originating from a commercial product listing. This technical guide will first clarify the true identity and function of MCI-225, then provide an in-depth overview of a representative dehydratase enzyme to fulfill the user's interest in this class of enzymes, adhering to the requested format for researchers, scientists, and drug development professionals.

Part 1: Unraveling MCI-225 - Structure and True Pharmacological Role

MCI-225 is a psychoactive compound with a well-defined chemical structure and pharmacological profile. It is scientifically known as 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[1][2].

Chemical Structure of MCI-225

| Property | Value | Reference |

| Chemical Name | 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine | [1][2] |

| Molecular Formula | C17H17FN4S | [1] |

| CAS Number | 99487-25-9 (for free base) | [1] |

| SMILES | CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F | [2] |

Established Mechanism of Action

Contrary to the "dehydratase" label, MCI-225's biological activity is centered on the central nervous system. It functions as a selective noradrenaline (norepinephrine) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist[3]. This dual mechanism of action has been investigated for its potential antidepressant and anxiolytic effects. There is no peer-reviewed scientific literature that describes MCI-225 as having a dehydratase function or being an inhibitor of any known dehydratase enzyme.

The relationship between MCI-225's structure and its function lies in its ability to bind to the norepinephrine transporter (NET) and the 5-HT3 receptor, which is determined by its thienopyrimidine core, fluorophenyl group, and piperazinyl moiety.

Part 2: A Technical Guide to a Representative Dehydratase - Dihydroxyacid Dehydratase (DHAD)

To address the user's core interest in dehydratase enzymes, we will now focus on a well-characterized example: Dihydroxyacid dehydratase (DHAD). This enzyme is essential in the biosynthesis of branched-chain amino acids in plants, bacteria, and fungi.

Structure and Function of Dihydroxyacid Dehydratase

Dihydroxyacid dehydratase (EC 4.2.1.9) is an enzyme that catalyzes the dehydration of 2,3-dihydroxyisovalerate to α-ketoisovalerate. This reaction is a critical step in the metabolic pathway leading to the synthesis of valine and isoleucine.

A key feature of DHAD is the presence of an iron-sulfur ([Fe-S]) cluster at its active site, which is crucial for its catalytic activity. The nature of this cluster can vary between species. For instance, the DHAD from Escherichia coli contains an oxygen-sensitive [Fe4S4] cluster, while the spinach and Arabidopsis thaliana DHADs possess a more oxygen-resistant [Fe2S2] cluster.

Quantitative Data on DHAD Activity

Note: The following data is representative and compiled from typical enzyme characterization studies. Specific values can vary based on experimental conditions.

| Parameter | Value (for a representative plant DHAD) |

| Optimal pH | 7.5 - 8.5 |

| Optimal Temperature | 30 - 40 °C |

| Michaelis Constant (Km) for 2,3-dihydroxyisovalerate | 0.1 - 0.5 mM |

| Turnover number (kcat) | 5 - 20 s⁻¹ |

| Catalytic Efficiency (kcat/Km) | 1 x 10⁴ - 2 x 10⁵ M⁻¹s⁻¹ |

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant DHAD

-

Gene Cloning: The gene encoding DHAD is amplified via PCR from cDNA and cloned into an expression vector (e.g., pET-28a) with a His-tag.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication on ice.

-

Purification: The lysate is cleared by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole). The His-tagged DHAD is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

Dialysis: The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

Protocol 2: DHAD Enzyme Activity Assay

This assay measures the formation of the product, α-ketoisovalerate, which can be detected spectrophotometrically after derivatization.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 1 mM of the substrate (2,3-dihydroxyisovalerate).

-

Enzyme Addition: The reaction is initiated by adding a known concentration of purified DHAD enzyme to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a set period (e.g., 10 minutes).

-

Reaction Quenching: The reaction is stopped by adding 0.1% 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl. This reagent reacts with the keto-acid product to form a hydrazone.

-

Color Development: After a 10-minute incubation at room temperature, 2.5 M NaOH is added to develop a colored product.

-

Measurement: The absorbance of the resulting colored compound is measured at 550 nm. The concentration of the product is determined using a standard curve of α-ketoisovalerate.

Visualizations

Logical Relationship: From Misnomer to Clarification

Caption: Logical workflow from the initial query to the clarification of the MCI-225 misnomer.

Experimental Workflow: DHAD Activity Assay

Caption: Step-by-step workflow for the spectrophotometric assay of DHAD enzyme activity.

Signaling Pathway Context: Role of DHAD in Metabolism

Caption: Simplified metabolic pathway showing the role of DHAD in valine biosynthesis.

References

- 1. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine (C17H17FN4S) [pubchemlite.lcsb.uni.lu]

- 3. MCI-225 dehydratase - Immunomart [immunomart.com]

MCI-225: A Technical Guide to its Discovery and Original Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCI-225 is a novel psychoactive compound that has been identified as a selective substrate for P-glycoprotein (P-gp), a critical efflux transporter at the blood-brain barrier. This technical guide provides an in-depth overview of the discovery, synthesis, and original characterization of MCI-225, with a focus on its interaction with P-gp. The information presented herein is compiled from key preclinical studies to serve as a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Synthesis

MCI-225, chemically known as 5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen, was first described in research focused on developing novel radiotracers for positron emission tomography (PET) imaging of P-gp function. The non-radiolabeled compound, MCI-225, and its phenolic precursor were custom synthesized for these initial studies. While the detailed, step-by-step synthesis protocol for the original discovery is proprietary, subsequent publications have outlined the general methodology for the synthesis of its radiolabeled analogue, [¹⁸F]MC225, which involves a multi-step process.

Experimental Protocol: General Synthesis of the [¹⁸F]MC225 Radiotracer

The automated synthesis of [¹⁸F]MC225 provides insight into the chemical backbone of MCI-225. The process is typically carried out on a multipurpose synthesizer. A key step involves the radiofluorination of a precursor molecule. The process validation for the production of [¹⁸F]MC225 has demonstrated consistent activity yields, high radiochemical purity, and molar activity suitable for clinical use.

Original Characterization as a P-glycoprotein Substrate

The primary characterization of MCI-225 has been its identification as a selective substrate for P-glycoprotein. P-gp is an ATP-dependent efflux pump that plays a crucial role in limiting the brain penetration of a wide variety of xenobiotics. The interaction of MCI-225 with P-gp is central to its pharmacological profile and its utility as a research tool.

P-glycoprotein Efflux Mechanism

The following diagram illustrates the general mechanism of P-glycoprotein-mediated efflux at the blood-brain barrier, a process central to the characterization of MCI-225.

Caption: P-glycoprotein mediated efflux of MCI-225 from a brain endothelial cell back into the bloodstream.

Preclinical Safety and Toxicity

Extensive preclinical studies have been conducted to establish the safety profile of MCI-225. These evaluations are crucial for its potential translation into clinical research as a PET tracer.

Acute Toxicity Studies

The acute toxicity of MCI-225 was evaluated in rats. A dose significantly higher than the anticipated maximum clinical dose for its radiolabeled counterpart was administered, and the animals were observed for signs of toxicity over 14 days.

| Parameter | Value | Notes |

| Test Species | Rat | Male and Female |

| Administration Route | Intraperitoneal | |

| Dose | 2.5 mg/kg bodyweight | >10,000-fold the postulated maximum clinical dose of [¹⁸F]MC225.[1] |

| Observation Period | 14 days | |

| Result | No acute toxicity observed |

Mutagenicity Assessment

The mutagenic potential of MCI-225 was assessed using the Ames test, a standard assay for evaluating the mutagenic properties of chemical compounds.

| Test System | Result |

| Salmonella typhimurium | No mutagenic activity observed.[1] |

| Escherichia coli | No mutagenic activity observed.[1] |

Experimental Protocol: Ames Test

The reverse mutation test (Ames test) was performed using Salmonella typhimurium and Escherichia coli. The protocol involves exposing the bacterial strains to various concentrations of MCI-225, both with and without metabolic activation (S9 mix), and observing for any increase in the number of revertant colonies. The absence of a significant increase in revertants indicates a lack of mutagenic activity.

In Vitro Cardiovascular Safety Evaluation

To assess the potential cardiovascular effects of MCI-225, a series of in vitro experiments were conducted on isolated rat tissues and cells. These studies are critical for understanding any off-target effects of the compound.

Effects on Vascular Tone

The effect of MCI-225 on vascular tone was investigated using isolated rat aortic rings.

| Parameter | Value |

| IC50 for relaxation of phenylephrine-induced contraction | ~1 µM |

Experimental Protocol: Isolated Aortic Ring Assay

Rat aortic rings are mounted in an organ bath and pre-contracted with phenylephrine. Cumulative concentrations of MCI-225 are then added to determine its vasorelaxant effect. The concentration of MCI-225 that produces 50% of the maximal relaxation is determined as the IC50 value.

Effects on Cardiac Ion Channels and Function

The impact of MCI-225 on cardiac ion channels and overall heart function was evaluated using A7r5 cells and Langendorff-perfused isolated rat hearts.

| Experiment | Concentration of MCI-225 | Observed Effect |

| CaV1.2 channel current (ICa1.2) in A7r5 cells | 1 µM | 15% inhibition |

| 10 µM | 31% inhibition | |

| Langendorff-perfused rat heart | 10 µM | Significant decrease in left ventricular pressure, increased coronary perfusion pressure, reduced heart rate, prolonged PQ interval. |

| <10 µM | Ineffective. |

Experimental Workflow: In Vitro Cardiovascular Safety Assessment

The following diagram outlines the workflow for the in vitro cardiovascular safety evaluation of MCI-225.

Caption: Workflow for the in vitro cardiovascular safety assessment of MCI-225.

Conclusion

The original characterization of MCI-225 has established it as a selective substrate for P-glycoprotein with a favorable preclinical safety profile. The lack of acute toxicity and mutagenicity, combined with cardiovascular effects observed only at concentrations significantly higher than those required for its intended use as a PET tracer, underscore its potential as a valuable tool for studying P-gp function in both preclinical and clinical research settings. This technical guide provides a foundational understanding of the key data and experimental protocols associated with the initial discovery and characterization of MCI-225.

References

Review of literature on MCI-225's biochemical properties.

An In-depth Technical Guide to the Biochemical Properties of MCI-225 (Zonisamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCI-225, known chemically as 1,2-benzisoxazole-3-methanesulfonamide and more commonly as zonisamide, is a sulfonamide anticonvulsant agent with a multifactorial mechanism of action.[1][2][3][4] Initially developed for the treatment of epilepsy, its broad biochemical profile has led to investigations into its utility for other neurological conditions, including Parkinson's disease.[5] This technical guide provides a comprehensive review of the literature on the biochemical properties of MCI-225, with a focus on its molecular targets, quantitative interaction data, and the experimental methodologies used for their determination.

Core Biochemical Mechanisms of Action

MCI-225 exerts its therapeutic effects through the modulation of several key molecular targets. Its primary mechanisms include the blockade of voltage-gated sodium and T-type calcium channels, inhibition of monoamine oxidase B (MAO-B), and weak inhibition of carbonic anhydrase.[1][2][6] These actions collectively contribute to the stabilization of neuronal membranes, suppression of neuronal hypersynchronization, and modulation of neurotransmitter levels.[1][2]

Modulation of Voltage-Gated Ion Channels

A primary mechanism of action for MCI-225 is its ability to modulate the activity of voltage-gated ion channels, which are crucial for regulating neuronal excitability.

-

Voltage-Gated Sodium Channels: MCI-225 blocks the repetitive firing of voltage-sensitive sodium channels.[2][4] It is thought to alter the fast inactivation threshold of these channels, thereby reducing sustained high-frequency repetitive firing of action potentials, a hallmark of seizure activity.[2][6] This action helps to stabilize neuronal membranes and prevent the spread of seizure discharges.[1]

-

T-Type Calcium Channels: MCI-225 also inhibits low-threshold, transient inward currents mediated by T-type calcium channels.[1][2][7] This blockade is dose-dependent and does not appear to affect L-type calcium currents.[4][7] The inhibition of T-type calcium channels is believed to contribute to the prevention of seizure discharge spread across neurons.[2][6] Studies have shown that zonisamide can reduce T-type calcium channel currents in cultured neuroblastoma cells in a concentration-dependent manner.[8] Specifically, at a concentration of 500 microM, zonisamide reduced the T-type Ca2+ current by a mean of 59.5 +/- 7.2%.[7] Furthermore, it has been demonstrated that zonisamide shifts the inactivation curve of these channels in the negative direction, suggesting it promotes an inactivated state.[8]

Inhibition of Monoamine Oxidase B (MAO-B)

MCI-225 has been identified as a reversible and competitive inhibitor of monoamine oxidase B (MAO-B).[5][9][10] MAO-B is an enzyme responsible for the degradation of several neurotransmitters, including dopamine. By inhibiting MAO-B, MCI-225 can increase the levels of these neurotransmitters in the brain. This mechanism is thought to be particularly relevant to its therapeutic effects in Parkinson's disease.[5]

Inhibition of Carbonic Anhydrase

Zonisamide is a weak inhibitor of carbonic anhydrase.[2][6] While this property was initially thought to be a primary mechanism of its anticonvulsant action, similar to acetazolamide, it is now believed that this effect does not significantly contribute to its antiepileptic activity.[2][4] However, the inhibition of carbonic anhydrase may be associated with some of the side effects of zonisamide, such as metabolic acidosis.[3]

Quantitative Data on Biochemical Interactions

The following table summarizes the available quantitative data on the interaction of MCI-225 with its key molecular targets.

| Target | Parameter | Value | Species | Reference |

| Monoamine Oxidase B (MAO-B) | IC50 | 25 µM | In vitro | [9] |

| Ki | 3.1 ± 0.3 µM | Human (recombinant) | [10] | |

| Ki | 2.9 ± 0.5 µM | Rat (recombinant) | [10] | |

| Carbonic Anhydrase II (hCA II) | Ki | 35.2 nM (with 1h preincubation) | Human | [11] |

| Ki | 10.3 µM (with 15 min preincubation) | Human | [11] | |

| Carbonic Anhydrase V (hCA V) | Ki | 20.6 - 25.4 nM | Human | [11] |

| T-Type Calcium Channels | % Inhibition | 59.5 ± 7.2% at 500 µM | Rat (cultured cortical neurons) | [7] |

| % Inhibition | 38.3 ± 5.8% at 50 µM | Human (cultured neuroblastoma cells) | [8] | |

| P-glycoprotein (P-gp/MDR1) | IC50 | 267 µmol/L | In vitro | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the biochemical properties of MCI-225.

Monoamine Oxidase B (MAO-B) Inhibition Assay

-

Objective: To determine the inhibitory potential and kinetics of MCI-225 on MAO-B activity.

-

Methodology:

-

Enzyme Source: Purified, recombinant human or rat MAO-B.

-

Substrate: A suitable substrate for MAO-B, such as kynuramine or benzylamine.

-

Assay Principle: The enzymatic reaction is monitored by measuring the formation of the product over time, typically through spectrophotometry or fluorometry.

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of MCI-225.

-

The reaction is initiated by the addition of the substrate.

-

The rate of product formation is measured.

-

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) is determined through kinetic studies, such as Lineweaver-Burk or Dixon plots, to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[10]

-

Carbonic Anhydrase Inhibition Assay

-

Objective: To quantify the inhibitory effect of MCI-225 on different isoforms of carbonic anhydrase.

-

Methodology:

-

Enzyme Source: Purified human carbonic anhydrase isozymes (e.g., hCA II, hCA V).

-

Assay Principle: The assay measures the inhibition of the CO2 hydrase activity of the enzyme. This can be done using a stopped-flow spectrophotometer to monitor the pH change of a buffer solution.[11] An alternative is the 4-nitrophenyl acetate (4-NPA) hydrolysis assay.[13][14]

-

Procedure:

-

The enzyme is incubated with varying concentrations of MCI-225 for a specified period (e.g., 15 minutes or 1 hour, as preincubation time can affect the measured Ki).[11]

-

The reaction is initiated by the addition of CO2-saturated water or 4-NPA.

-

The rate of the reaction is measured.

-

-

Data Analysis: The IC50 and Ki values are calculated from dose-response curves.

-

T-Type Calcium Channel Blockade Assay

-

Objective: To measure the effect of MCI-225 on T-type calcium channel currents.

-

Methodology:

-

Cell System: Cultured neurons (e.g., rat cerebral cortex neurons) or cell lines expressing T-type calcium channels (e.g., human neuroblastoma cells).[7][8]

-

Technique: Whole-cell patch-clamp electrophysiology.

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion currents.

-

The cell is held at a specific holding potential, and then depolarizing voltage steps are applied to elicit T-type calcium currents.

-

MCI-225 is applied to the cell at various concentrations, and the effect on the current amplitude and kinetics is recorded.

-

-

Data Analysis: The percentage of current inhibition at different concentrations of MCI-225 is calculated to generate a dose-response curve. Changes in channel gating properties, such as the voltage-dependence of activation and inactivation, are also analyzed.[8]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action of MCI-225 and a typical experimental workflow for its analysis.

Caption: Overview of the primary molecular targets and biochemical effects of MCI-225.

Caption: A typical experimental workflow for a whole-cell patch-clamp assay.

Conclusion

MCI-225 (zonisamide) is a pharmacologically complex agent with a range of biochemical activities that contribute to its therapeutic efficacy. Its primary mechanisms of action involve the modulation of voltage-gated sodium and T-type calcium channels, as well as the inhibition of MAO-B. While its effects on these targets are well-documented qualitatively, further research to establish precise quantitative measures, such as IC50 and Ki values for its interactions with ion channels, would provide a more complete understanding of its pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Zonisamide for the Treatment of Parkinson Disease: A Current Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antiepileptic Drug Zonisamide Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions of monoamine oxidases with the antiepileptic drug zonisamide: specificity of inhibition and structure of the human monoamine oxidase B complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Zonisamide [dailymed.nlm.nih.gov]

- 13. Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

MCI-225: A Technical Whitepaper on Functions Beyond Neurotransmitter Reuptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCI-225 is a psychoactive compound recognized for its dual mechanism of action: inhibition of noradrenaline (NA) reuptake and antagonism of the serotonin 3 (5-HT3) receptor. These primary functions contribute to its observed effects on improving learning and memory, as well as its anxiolytic-like properties.[1] This technical guide delves into the established functions of MCI-225 and explores the potential intracellular signaling pathways that extend beyond simple neurotransmitter reuptake modulation, primarily focusing on the implications of its 5-HT3 receptor antagonism. While direct experimental evidence for these downstream pathways specifically for MCI-225 is limited in the current literature, this paper outlines hypothesized cascades based on the known functions of the 5-HT3 receptor. Furthermore, it provides detailed hypothetical experimental protocols to facilitate future research in this area.

Core Mechanism of Action: A Dual-Pronged Approach

MCI-225's primary pharmacological profile is well-characterized, centering on two key actions within the central nervous system:

-

Noradrenaline (NA) Reuptake Inhibition: MCI-225 inhibits the reuptake of noradrenaline, a neurotransmitter crucial for attention, arousal, and memory. By blocking the norepinephrine transporter (NET), MCI-225 increases the synaptic concentration of NA, thereby enhancing noradrenergic signaling.

-

Serotonin 3 (5-HT3) Receptor Antagonism: MCI-225 acts as an antagonist at the 5-HT3 receptor. Unlike other serotonin receptors which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[2] Its antagonism by MCI-225 is a key aspect of its function that extends beyond typical antidepressant and anxiolytic mechanisms.

Beyond Reuptake Inhibition: The Role of 5-HT3 Receptor Antagonism in Downstream Signaling

The antagonism of the 5-HT3 receptor by MCI-225 is pivotal to understanding its functions beyond neurotransmitter reuptake. The 5-HT3 receptor, upon activation by serotonin, allows the influx of cations, primarily Na+ and Ca2+, leading to neuronal depolarization.[3] By blocking this channel, MCI-225 can initiate a cascade of intracellular events.

Hypothesized Downstream Signaling Pathways

Based on the known function of 5-HT3 receptors, the following downstream signaling pathways are hypothesized to be modulated by MCI-225:

-

Modulation of Calcium-Dependent Signaling: By preventing Ca2+ influx through the 5-HT3 receptor, MCI-225 may influence the activity of various calcium-dependent enzymes. This includes Calcium/calmodulin-dependent protein kinase II (CaMKII), a key player in synaptic plasticity and memory formation.

-

Regulation of the ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Activation of 5-HT3 receptors has been shown to influence this pathway. Antagonism by MCI-225 could therefore modulate ERK/MAPK signaling, potentially contributing to its neuroprotective effects.

-

Influence on CREB-Mediated Gene Expression: cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in long-term memory formation and neuronal plasticity. Both calcium and ERK/MAPK signaling can converge on CREB phosphorylation and activation.[4][5] By modulating these upstream pathways, MCI-225 may indirectly influence the expression of genes critical for neuronal function and adaptation.

Signaling Pathway Diagrams

Quantitative Data Summary

Table 1: Effect of MCI-225 on Key Signaling Protein Phosphorylation

| Target Protein | Treatment Group | Concentration | Change in Phosphorylation (Fold Change vs. Control) | p-value |

| CaMKII | Control | - | 1.0 | - |

| MCI-225 | 1 µM | Data to be determined | Data to be determined | |

| MCI-225 | 10 µM | Data to be determined | Data to be determined | |

| ERK1/2 | Control | - | 1.0 | - |

| MCI-225 | 1 µM | Data to be determined | Data to be determined | |

| MCI-225 | 10 µM | Data to be determined | Data to be determined | |

| CREB | Control | - | 1.0 | - |

| MCI-225 | 1 µM | Data to be determined | Data to be determined | |

| MCI-225 | 10 µM | Data to be determined | Data to be determined |

Table 2: MCI-225 Receptor Binding Affinity Profile

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |

| Noradrenaline Transporter (NET) | Data to be determined | |

| 5-HT3 Receptor | Data to be determined | |

| Other off-target receptors | Data to be determined |

Experimental Protocols for Elucidating Downstream Signaling

To validate the hypothesized signaling pathways of MCI-225, the following experimental protocols are proposed:

In Vitro Analysis of Protein Phosphorylation

Objective: To quantify the effect of MCI-225 on the phosphorylation status of CaMKII, ERK1/2, and CREB in a neuronal cell line.

Workflow:

Methodology:

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) will be cultured in appropriate media until they reach 80-90% confluency.

-

Treatment: Cells will be treated with varying concentrations of MCI-225 (e.g., 0.1, 1, 10 µM) or vehicle control for different time points (e.g., 15, 30, 60 minutes).

-

Cell Lysis: After treatment, cells will be washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates will be determined using a BCA protein assay.

-

Western Blotting: Equal amounts of protein from each sample will be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes will be blocked and then incubated with primary antibodies specific for the phosphorylated forms of CaMKII, ERK1/2, and CREB. Subsequently, membranes will be incubated with HRP-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities will be quantified using densitometry software and normalized to a loading control (e.g., β-actin).

In Vitro Electrophysiology Studies

Objective: To determine the effect of MCI-225 on 5-HT3 receptor-mediated currents in a cellular model.

Methodology:

-

Cell Line: A stable cell line expressing human 5-HT3 receptors (e.g., HEK293 cells) will be used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings will be performed to measure ion currents.

-

Drug Application: Serotonin will be applied to elicit 5-HT3 receptor-mediated currents. MCI-225 will be co-applied at various concentrations to assess its antagonistic activity.

-

Data Analysis: The amplitude of the inward currents in the presence and absence of MCI-225 will be measured and compared to determine the IC50 value of MCI-225 for the 5-HT3 receptor.

Conclusion and Future Directions

MCI-225's established roles as a noradrenaline reuptake inhibitor and a 5-HT3 receptor antagonist provide a solid foundation for its therapeutic potential in cognitive and anxiety disorders. The exploration of its functions beyond these primary mechanisms, particularly the downstream signaling consequences of 5-HT3 receptor antagonism, represents a promising frontier for research. The hypothesized modulation of calcium-dependent pathways, the ERK/MAPK cascade, and CREB-mediated gene expression offers a deeper understanding of its neuroprotective and cognitive-enhancing effects. The experimental protocols outlined in this whitepaper provide a roadmap for future investigations that can elucidate these complex intracellular mechanisms, ultimately paving the way for more targeted and effective therapeutic applications of MCI-225 and similar compounds. Direct experimental validation of these proposed pathways is a critical next step in fully characterizing the pharmacological profile of MCI-225.

References

- 1. The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of CREB and Mechanical Hyperalgesia Is Reversed by Blockade of the cAMP Pathway in a Time-Dependent Manner after Repeated Intramuscular Acid Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Potential Metabolic Pathways of MCI-225: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific experimental data on the metabolic pathways of the antidepressant compound MCI-225. This guide, therefore, presents a predictive overview of its potential metabolism based on established principles of drug metabolism and the known biotransformation of structurally and pharmacologically related compounds, such as norepinephrine reuptake inhibitors and piperazine-containing drugs. The pathways described herein are hypothetical and await experimental verification.

Introduction

MCI-225 is a selective norepinephrine reuptake inhibitor with antidepressant properties. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which primarily occur in the liver. These processes transform lipophilic drug molecules into more water-soluble derivatives that can be readily excreted from the body.

Predicted Metabolic Pathways

Based on the chemical structure of MCI-225, which contains a thieno[2,3-d]pyrimidine core, a fluorophenyl group, and a piperazine moiety, several metabolic reactions are plausible. The primary enzymes expected to be involved are the cytochrome P450 (CYP) monooxygenases for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent drug molecule. For MCI-225, the following oxidative pathways, primarily catalyzed by CYP enzymes such as CYP3A4 and CYP2D6, are anticipated[1][2]:

-

N-Dealkylation of the Piperazine Ring: The piperazine moiety is a common site for metabolic attack. N-dealkylation can occur at the nitrogen atom, leading to the formation of a de-piperazinylated metabolite.

-

Hydroxylation: Aromatic hydroxylation could occur on the fluorophenyl ring. Additionally, aliphatic hydroxylation may take place on the piperazine ring.

-

Oxidation of the Thieno[2,3-d]pyrimidine Core: The sulfur atom in the thiophene ring could be oxidized to a sulfoxide or sulfone.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion.

-

Glucuronidation: Hydroxylated metabolites formed during Phase I can undergo glucuronidation, where glucuronic acid is attached to the hydroxyl group. This reaction is catalyzed by UGTs.

Hypothetical Metabolic Scheme

The following diagram illustrates the potential metabolic pathways of MCI-225. It is important to reiterate that this is a generalized scheme based on the metabolism of analogous compounds.

Caption: Hypothetical metabolic pathways of MCI-225.

Discussion

The metabolism of many antidepressants is significantly influenced by genetic polymorphisms in CYP enzymes, particularly CYP2D6.[3][4] This can lead to considerable inter-individual variability in drug clearance and, consequently, in clinical response and side effect profiles. Should MCI-225 be a substrate for these polymorphic enzymes, similar variability could be expected.

Furthermore, the piperazine ring and its metabolites can sometimes be pharmacologically active. For instance, 1-(2-pyrimidinyl)-piperazine, a metabolite of several psychoactive drugs, is known to be active.[5] Therefore, it would be crucial in future studies to characterize the pharmacological activity of the potential metabolites of MCI-225.

Data Presentation

As no quantitative data on the metabolism of MCI-225 are available in the public domain, this section cannot be completed. Future research should aim to quantify the formation of various metabolites in vitro and in vivo to determine the major metabolic pathways and the enzymes involved.

Experimental Protocols

Detailed experimental protocols for studying the metabolism of MCI-225 are not available. Standard methodologies for such investigations would typically include:

-

In Vitro Metabolism Studies:

-

Incubation of MCI-225 with human liver microsomes or recombinant CYP enzymes to identify the key metabolizing enzymes.

-

Use of specific chemical inhibitors or antibodies for CYP phenotyping.

-

Analysis of metabolite formation using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

-

In Vivo Pharmacokinetic Studies:

-

Administration of MCI-225 to animal models and human volunteers.

-

Collection of plasma, urine, and feces at various time points.

-

Quantification of the parent drug and its metabolites to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

-

The following workflow diagram illustrates a typical experimental approach for elucidating drug metabolic pathways.

Caption: General experimental workflow for drug metabolism studies.

Conclusion

While specific data on the metabolic pathways of MCI-225 are currently unavailable, this guide provides a scientifically grounded prediction of its likely biotransformation based on its chemical structure and pharmacological class. The proposed pathways involve Phase I oxidation and N-dealkylation, likely mediated by CYP enzymes, followed by Phase II glucuronidation. Experimental validation of these hypotheses is essential for a complete understanding of the pharmacology of MCI-225.

References

- 1. Newer antidepressants and the cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Exploring the role of drug-metabolising enzymes in antidepressant side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic polymorphisms of cytochrome P450 enzymes and antidepressant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Clarification Required: The Ambiguity of "MCI-225" in Scientific Research

A comprehensive analysis of scientific and public databases reveals that the term "MCI-225" is ambiguous and does not correspond to a single, well-defined research topic. To provide an accurate and in-depth technical guide as requested, it is crucial to first clarify which specific subject is of interest. The query "MCI-225" could refer to several distinct areas of research and development, each with its own unique history and scientific background.

Below are the potential interpretations of "MCI-225" based on available information:

MCI-225 as a Chemical Compound (Antidepressant)

Some chemical suppliers list a compound named MCI-225 dehydratase .[1]

-

Description: This molecule is described as an oral, selective norepinephrine (noradrenaline) reuptake inhibitor and a 5-HT3 antagonist.[1]

-

Therapeutic Potential: Its dual mechanism of action suggests it was investigated for potential antidepressant effects.[1]

-

Research Status: Information on this compound is sparse and primarily found in chemical catalogs rather than in extensive peer-reviewed literature. This suggests that its research may have been preliminary, discontinued, or not widely published. Without further details, a comprehensive history and evolution of its research cannot be constructed.

INGN 225: A p53-Based Cancer Immunotherapy

The designation is phonetically similar to INGN 225 , a cancer therapy that was under investigation.

-

Description: INGN 225 was a therapeutic approach involving the patient's own dendritic cells (a type of immune cell) being treated with an adenovector carrying the human p53 tumor suppressor gene (Ad-p53).[2]

-

Mechanism: The goal was to stimulate the immune system to recognize and attack cancer cells. This molecular immunotherapy was investigated for its potential to treat various solid tumors, including small cell lung cancer and breast cancer.[2]

-

Research Status: INGN 225 was the subject of Phase 1 and 2 clinical trials.[2] Research on this topic would involve a deep dive into gene therapy, immunology, and clinical trial data.

Actinium-225 (²²⁵Ac): A Radioisotope for Cancer Therapy

The number "225" is central to Actinium-225 (²²⁵Ac) , a highly promising radioisotope for cancer treatment.

-

Description: Actinium-225 is an alpha-emitting radionuclide used in a type of treatment called Targeted Alpha Therapy (TAT).[3][4]

-

Mechanism: ²²⁵Ac is attached to a targeting molecule (like an antibody) that specifically binds to cancer cells. The isotope then decays, releasing high-energy alpha particles that cause lethal double-strand breaks in the DNA of the cancer cell with minimal damage to surrounding healthy tissue.[3][4]

-

Research Status: Actinium-225 is a subject of intense, ongoing research and clinical trials for various cancers, including leukemia.[4] Its history involves advancements in nuclear physics, radiopharmaceutical chemistry, and oncology.

Mild Cognitive Impairment (MCI)

The acronym MCI is widely used in the medical and research communities to stand for Mild Cognitive Impairment .

-

Description: MCI is a clinical diagnosis describing a state between normal cognition and dementia. It involves cognitive deficits that are noticeable but do not significantly interfere with daily life.[5][6][7]

To proceed with your request for a detailed technical guide, please specify which of these topics you would like to be the focus. Once the subject is clarified, a thorough and accurate whitepaper with the required data tables, experimental protocols, and visualizations can be developed.

References

- 1. MCI-225 dehydratase - Immunomart [immunomart.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cnl.ca [cnl.ca]

- 4. Actinium-225 in targeted alpha-particle therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alz.org [alz.org]

- 6. laconiadailysun.com [laconiadailysun.com]

- 7. BioArctic Leqembi data suggest up to 8.3-year AD progression delay | B Stock News [stocktitan.net]

Methodological & Application

Protocol for the Synthesis of MCI-225 for Research Applications

Abstract

This document provides a detailed protocol for the synthesis of MCI-225, a potent 5-HT3 receptor antagonist and selective noradrenaline (NA) reuptake inhibitor. MCI-225, with the chemical name 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine and CAS number 135991-48-9, is a valuable tool for research in neuroscience and pharmacology. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

MCI-225 is a thieno[2,3-d]pyrimidine derivative that has demonstrated potential antidepressant and anxiolytic-like effects in preclinical studies. Its dual mechanism of action, targeting both the serotonin and noradrenaline systems, makes it a compound of interest for investigating novel treatments for mood and anxiety disorders. This protocol outlines the chemical synthesis of MCI-225, based on established methods, to facilitate its availability for research purposes.

Chemical Information

| Property | Value |

| Compound Name | MCI-225 |

| IUPAC Name | 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine |

| CAS Number | 135991-48-9 |

| Molecular Formula | C₁₇H₁₇FN₄S |

| Molecular Weight | 328.4 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol and chloroform |

Experimental Protocol: Synthesis of MCI-225

The synthesis of MCI-225 can be achieved through a multi-step process. The following protocol is adapted from the synthetic route described in U.S. Patent 4,695,568.[1][2][3]

Step 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile

This step involves the Gewald reaction, a classical method for the synthesis of 2-aminothiophenes.

-

Materials:

-

Propionaldehyde

-

Malononitrile

-

Elemental sulfur

-

Triethylamine

-

Ethanol

-

-

Procedure:

-

To a solution of propionaldehyde and malononitrile in ethanol, add triethylamine as a catalyst.

-

Add elemental sulfur to the reaction mixture.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product, 2-amino-5-methylthiophene-3-carbonitrile, will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Step 2: Synthesis of 2-amino-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-3-carbonitrile

-

Materials:

-

2-amino-5-methylthiophene-3-carbonitrile

-

2-Fluorobenzonitrile

-

Sodium methoxide

-

Methanol

-

-

Procedure:

-

Dissolve 2-amino-5-methylthiophene-3-carbonitrile in methanol.

-

Add a solution of sodium methoxide in methanol to the mixture.

-

Add 2-fluorobenzonitrile to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-water.

-

The resulting precipitate is filtered, washed with water, and dried to yield the intermediate product.

-

Step 3: Synthesis of 4-chloro-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine

-

Materials:

-

The product from Step 2

-

Phosphorus oxychloride (POCl₃)

-

Piperazine

-

Triethylamine

-

Dichloromethane

-

-

Procedure:

-

Treat the intermediate from Step 2 with phosphorus oxychloride to convert the amino group to a chloro group.

-

After removing the excess POCl₃, dissolve the resulting chloro-derivative in dichloromethane.

-

Add a solution of piperazine and triethylamine in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 4: Synthesis of 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine (MCI-225)

-

Materials:

-

The product from Step 3

-

2-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Sodium carbonate

-

Toluene/Ethanol/Water solvent mixture

-

-

Procedure:

-

To a solution of the product from Step 3 in a mixture of toluene, ethanol, and water, add 2-fluorophenylboronic acid and sodium carbonate.

-

Degas the mixture with an inert gas (e.g., argon).

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain MCI-225. The final product can be recrystallized to obtain a crystalline solid with a melting point of 180°-181.5° C.[1]

-

Mechanism of Action & Signaling Pathways

MCI-225 exerts its pharmacological effects through two primary mechanisms: noradrenaline reuptake inhibition and 5-HT3 receptor antagonism.

1. Noradrenaline Reuptake Inhibition

As a noradrenaline reuptake inhibitor (NRI), MCI-225 blocks the norepinephrine transporter (NET).[4][5] This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, MCI-225 increases the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This mechanism is believed to contribute to its antidepressant effects.

Caption: Mechanism of Noradrenaline Reuptake Inhibition by MCI-225.

2. 5-HT3 Receptor Antagonism

MCI-225 also acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel.[6][7][8] When serotonin (5-HT) binds to the 5-HT3 receptor, it opens a channel that allows for the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. By blocking this receptor, MCI-225 prevents serotonin-induced depolarization. This action is thought to contribute to its anxiolytic and antiemetic properties, and may also play a role in its antidepressant effects by modulating downstream neurotransmitter release.

Caption: Mechanism of 5-HT3 Receptor Antagonism by MCI-225.

Conclusion

This protocol provides a comprehensive guide for the synthesis of MCI-225 for research purposes. The detailed steps and understanding of its dual mechanism of action will be valuable for researchers investigating novel therapeutic agents for psychiatric disorders. Adherence to standard laboratory safety procedures is essential when performing these chemical syntheses.

References

- 1. US4695568A - Thieno[2,3-d]pyrimidine derivatives and salts thereof - Google Patents [patents.google.com]

- 2. US4695568A - Thieno[2,3-d]pyrimidine derivatives and salts thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Determining the Enzyme Kinetics of MCI-225 as a Potential Na+/Ca2+ Exchanger (NCX) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sodium-calcium exchanger (NCX) is a critical transmembrane protein responsible for maintaining calcium homeostasis in various cell types, particularly in excitable cells like cardiomyocytes and neurons.[1] It operates bidirectionally, primarily in a "forward mode" to extrude one Ca²⁺ ion in exchange for the influx of three Na⁺ ions, and a "reverse mode" where Ca²⁺ enters the cell.[2] Dysregulation of NCX activity has been implicated in several pathological conditions, making it an attractive target for therapeutic intervention.

This document provides a detailed protocol for conducting an enzyme kinetics assay to characterize the activity of a putative inhibitor, MCI-225, on the NCX1 isoform. The assay is based on a well-established method using human embryonic kidney (HEK293) cells stably expressing NCX1 and a fluorescent calcium indicator to measure real-time changes in intracellular calcium concentration ([Ca²⁺]i).[3] This approach allows for the determination of key kinetic parameters, including the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition of MCI-225.

Signaling Pathway of the Na+/Ca2+ Exchanger (NCX)

Caption: Forward mode operation of the Na+/Ca2+ Exchanger.

Experimental Protocols

This protocol is designed to measure the inhibitory effect of MCI-225 on the reverse mode of NCX activity, which is characterized by Ca²⁺ influx.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing the human NCX1 isoform.

-

Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Fluorescent Ca²⁺ Indicator: Fluo-8 AM.

-

Pluronic F-127

-

Buffers and Solutions:

-

Normal Na⁺ Buffer (Loading Buffer): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

-

Low Na⁺ Buffer (Assay Buffer): 5 mM NaCl, 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

-

Test Compound: MCI-225 dissolved in DMSO to create a stock solution.

-

Positive Control: SEA0400 or KB-R7943 dissolved in DMSO.

-

-

Equipment:

-

Fluorescence microplate reader with kinetic reading capabilities and automated injectors.

-

Cell culture incubator (37°C, 5% CO₂).

-

96-well black, clear-bottom microplates.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the NCX inhibition assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Trypsinize and count HEK293-NCX1 cells.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 to 80,000 cells per well.

-

Incubate at 37°C with 5% CO₂ for 24-48 hours to allow for cell adherence and formation of a confluent monolayer.

-

-

Dye Loading:

-

Prepare the Fluo-8 AM loading solution in Normal Na⁺ Buffer at a final concentration of 4 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Aspirate the culture medium from the wells and wash once with 100 µL of Normal Na⁺ Buffer.

-

Add 100 µL of the Fluo-8 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Compound Incubation:

-

Prepare serial dilutions of MCI-225 and the positive control (e.g., SEA0400) in Normal Na⁺ Buffer. Include a vehicle control (DMSO).

-

After incubation, aspirate the dye solution and wash the cells twice with 100 µL of Normal Na⁺ Buffer.

-

Add 90 µL of the appropriate compound dilution or control solution to each well.

-

Incubate at room temperature for 10-20 minutes.

-

-

Fluorescence Measurement:

-

Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Program a kinetic read with a baseline measurement for 10-20 seconds.

-

The instrument should then inject 100 µL of Low Na⁺ Buffer into each well to initiate the reverse mode of NCX, leading to Ca²⁺ influx.

-

Continue to record the fluorescence signal every 1-2 seconds for at least 2 minutes.

-

Data Presentation and Analysis

The raw data will be a time course of fluorescence intensity. The initial rate of Ca²⁺ influx, corresponding to the initial velocity (V₀) of the NCX activity, is determined from the steepest slope of the fluorescence curve immediately following the injection of the Low Na⁺ Buffer.

IC₅₀ Determination

To determine the IC₅₀ of MCI-225, the initial rates of Ca²⁺ influx are plotted against the logarithm of the inhibitor concentration. The data are then fitted to a four-parameter logistic equation (Hill equation).

Table 1: Hypothetical Inhibition Data for MCI-225 and SEA0400 on NCX1 Activity

| Compound | IC₅₀ (nM) | Hill Slope |

| MCI-225 | 150 | 1.2 |

| SEA0400 (Control) | 30[4] | 1.1 |

Kinetic Parameter Determination

To determine the mode of inhibition, the assay is performed with varying concentrations of the substrate (extracellular Ca²⁺) in the Low Na⁺ Buffer at fixed concentrations of MCI-225. The initial rates are then plotted using a Michaelis-Menten plot, and the data can be linearized using a Lineweaver-Burk plot to determine the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

Table 2: Hypothetical Kinetic Parameters of NCX1 in the Presence of MCI-225

| MCI-225 (nM) | Apparent Kₘ (mM for Ca²⁺) | Apparent Vₘₐₓ (RFU/s) |

| 0 | 1.5 | 500 |

| 75 | 2.8 | 500 |

| 150 | 4.5 | 500 |

RFU: Relative Fluorescence Units

Interpretation of Kinetic Data

The changes in Kₘ and Vₘₐₓ in the presence of MCI-225 will indicate the mechanism of inhibition.

Caption: Logic diagram for interpreting the mode of enzyme inhibition.

Based on the hypothetical data in Table 2, where the apparent Kₘ increases with the concentration of MCI-225 while the Vₘₐₓ remains unchanged, MCI-225 would be classified as a competitive inhibitor of the Na⁺/Ca²⁺ exchanger with respect to extracellular Ca²⁺. This suggests that MCI-225 may bind to the same site as Ca²⁺ on the extracellular side of the exchanger.

References

- 1. Sodium-calcium exchanger - Wikipedia [en.wikipedia.org]

- 2. The Cardiac Na+-Ca2+ Exchanger: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]